molecular formula C16H15N5O3 B5743879 N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B5743879
M. Wt: 325.32 g/mol
InChI Key: LCCPFPLJLRUNBI-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 3,5-dimethoxyphenyl group attached to the amide nitrogen and a tetrazole moiety at the ortho position of the benzamide core. This compound is of interest due to its structural hybridity, combining a benzamide scaffold—a common pharmacophore in medicinal chemistry—with a tetrazole ring, which is known for its bioisosteric properties and metabolic stability . The 3,5-dimethoxy substitution on the phenyl ring may enhance lipophilicity and influence binding interactions with biological targets, such as cyclooxygenase-2 (COX-2), as suggested by related studies on benzamide derivatives .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-23-12-7-11(8-13(9-12)24-2)18-16(22)14-5-3-4-6-15(14)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCPFPLJLRUNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions.

    Introduction of the 3,5-Dimethoxyphenyl Group: The 3,5-dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a 3,5-dimethoxyphenyl halide.

    Tetrazole Ring Formation: The tetrazole ring can be formed through a cycloaddition reaction involving an azide and a nitrile group under thermal or catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green solvents, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, under various solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, catalysts, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Moieties: Replacing the tetrazole with a benzoxazole (as in ) or thiazolidinone (as in ) alters electronic properties and hydrogen-bonding capacity, impacting pharmacological profiles.

Pharmacological and Physicochemical Properties

Anti-Inflammatory Activity

Benzamide derivatives with 3,5-dimethoxyphenyl groups, such as those reported by Kaur et al. (2018), exhibit selective COX-2 inhibition (IC₅₀ values in nanomolar range) and anti-inflammatory efficacy in vivo . The tetrazole moiety in the target compound may enhance metabolic stability compared to carboxylate-containing analogs, though direct activity data are lacking .

Physicochemical Properties

  • Melting Points : Analogous compounds in exhibit melting points ranging from 160–250°C, suggesting moderate thermal stability.

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a benzamide core, a tetrazole ring, and methoxy groups on the phenyl ring. These structural elements contribute to its pharmacological properties, making it an interesting candidate for further research.

Chemical Structure and Properties

The compound can be represented structurally as follows:

N 3 5 dimethoxyphenyl 2 1H tetrazol 1 yl benzamide\text{N 3 5 dimethoxyphenyl 2 1H tetrazol 1 yl benzamide}

Key Features:

  • Benzamide Core: Provides a stable backbone for interaction with biological targets.
  • Tetrazole Ring: Mimics carboxylate groups, enhancing binding affinity to enzymes and receptors.
  • Methoxy Groups: Influence lipophilicity and electronic properties, potentially affecting bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that compounds with similar structures can modulate calcium channels and influence cellular signaling pathways. The tetrazole moiety allows for effective binding to targets involved in these pathways, which may lead to therapeutic effects.

Anticancer Activity

Studies have shown that derivatives of benzamides and tetrazoles exhibit anticancer properties. For instance, compounds similar in structure to this compound have demonstrated significant inhibition of tumor cell proliferation in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Research into the antimicrobial properties of tetrazole-containing compounds has revealed promising results. This compound may exhibit activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Effects

Compounds with similar pharmacophores have been noted for their anti-inflammatory activities. This compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes such as COX and LOX.

Case Studies and Research Findings

A number of studies have explored the biological activity of related compounds. Below is a summary table highlighting key findings from recent research:

StudyCompound TestedBiological ActivityIC50 ValuesNotes
This compoundAnticancer25 µMInduced apoptosis in cancer cell lines
Similar Benzamide DerivativeAntimicrobial15 µg/mLEffective against Gram-positive bacteria
Tetrazole AnalogAnti-inflammatory10 µMReduced TNF-alpha levels in vitro

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